molecular formula C9H9Cl2NO2S B14616942 2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-31-5

2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14616942
CAS No.: 60264-31-5
M. Wt: 266.14 g/mol
InChI Key: UYRMEYZNXSEQIK-UHFFFAOYSA-N
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Description

2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound that features a dichlorocyclopropyl group attached to a methanesulfinyl moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common method starts with the preparation of (2,2-dichlorocyclopropyl)methanesulfonyl chloride, which is then reacted with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield corresponding sulfides.

    Substitution: The dichlorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group would yield sulfone derivatives, while reduction would produce sulfides .

Scientific Research Applications

2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dichlorocyclopropyl)methanesulfonyl chloride
  • 2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline
  • Ciprofibrate

Uniqueness

2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

60264-31-5

Molecular Formula

C9H9Cl2NO2S

Molecular Weight

266.14 g/mol

IUPAC Name

2-[(2,2-dichlorocyclopropyl)methylsulfinyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C9H9Cl2NO2S/c10-9(11)5-7(9)6-15(14)8-3-1-2-4-12(8)13/h1-4,7H,5-6H2

InChI Key

UYRMEYZNXSEQIK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)CS(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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